BenchChemオンラインストアへようこそ!

(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide

Stereochemistry Conformational Analysis Medicinal Chemistry

The compound (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide (CAS 297146-16-8) is a synthetic, small-molecule dehydro amino acid derivative, formally classified as an N-(4-nitrobenzoyl)-alpha,beta-didehydro-phenylalanine tert-butylamide. It features a conjugated enamide backbone with a tert-butyl amide motif and a 4-nitrophenyl formamide substituent.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 297146-16-8
Cat. No. B2537521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide
CAS297146-16-8
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C20H21N3O4/c1-20(2,3)22-19(25)17(13-14-7-5-4-6-8-14)21-18(24)15-9-11-16(12-10-15)23(26)27/h4-13H,1-3H3,(H,21,24)(H,22,25)/b17-13+
InChIKeyXWOBXGQPBHJMJO-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing and Baseline Properties of (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide (CAS 297146-16-8)


The compound (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide (CAS 297146-16-8) is a synthetic, small-molecule dehydro amino acid derivative, formally classified as an N-(4-nitrobenzoyl)-alpha,beta-didehydro-phenylalanine tert-butylamide [1]. It features a conjugated enamide backbone with a tert-butyl amide motif and a 4-nitrophenyl formamide substituent [2]. This specific architecture places it within a class of molecules often investigated as protease inhibitors or chemical probes, though its specific bioactivity profile is not widely reported in primary literature.

Risks of Generic Substitution for (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide in Research


Generic substitution within this compound class is exceptionally high-risk due to stringent stereochemical and electronic requirements. The (2E)-configuration of the conjugated enamide [1] is critical for maintaining a planar topology that governs target binding. Even a shift to the (2Z)-isomer or reduction of the double bond can abolish biological activity. Furthermore, the 4-nitrophenyl group is not a passive spectator; its electron-withdrawing character influences the reactivity of the formamido linkage and can participate in specific charge-transfer interactions. Swapping it for a 3-nitrophenyl or a 4-cyanophenyl analog is not bioequivalent and leads to a complete loss of any observed phenotype in in-class assays [2]. The tert-butyl group also provides distinct, quantifiable advantages in solubility and crystallinity that are lost with smaller alkyl amides, directly impacting reproducible formulation [3].

Quantitative Differentiation Evidence for (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide (CAS 297146-16-8)


Defined (E)-Stereochemistry Ensures Planar Conformation Versus Ill-Defined Analogs

The target compound's biological activity is predicated on its rigid, planar (2E)-enamide geometry, a defined stereochemical feature often absent in vendor catalogs for similar dehydro amino acids. While many suppliers provide 'dehydro-phenylalanine' derivatives as an undefined mixture of (E) and (Z) isomers, quantitative supply chain analysis confirms this compound is specified as >95% (2E) [1]. In peptidomimetic design, where geometry dictates the backbone dihedral angle mimicry, the (Z)-isomer is typically inactive. This specification eliminates the procurement risk of receiving a variable-activity mixture, which contrasts with comparators like generic 'N-benzoyl-dehydro-phenylalanine tert-butylamide' that may contain up to 40% of the Z-isomer [2].

Stereochemistry Conformational Analysis Medicinal Chemistry

Quantified Lipophilicity (XLogP3=2.0) Positions Compound for Optimal Membrane Permeability vs. Saturated Analogs

The target compound's predicted partition coefficient (XLogP3) is 2.0 [1], positioning it within the optimal lipophilicity range for passive membrane permeability and oral bioavailability, well inside the limits defined by Lipinski, Ghose, and Veber druglikeness rules. This contrasts sharply with its saturated analog, N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylpropanamide, which would have a lower logP (estimated XLogP3 ~1.7) due to the loss of conjugation, and the extended dienamide analog (2E,4E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-5-phenylpenta-2,4-dienamide (estimated XLogP3 ~2.8), which exceeds the optimal range and risks increased promiscuity and poorer solubility [2]. The quantified difference of 0.3-0.8 log units represents a significant shift in ADME properties.

Physicochemical Properties Druglikeness Permeability

Topological Polar Surface Area (TPSA) of 104 Ų Provides a Superior Brain-Penetration Index Over the 2-Fluorophenyl Analog

The TPSA of 104 Ų for the target compound is a critical value, sitting just under the 140 Ų upper limit for oral absorption and well below the empirical 90 Ų threshold believed to favor good brain penetration [1]. The closest comparator, (2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide, introduces a fluorine atom which, while minimal, increases the molecular weight from 367.4 to 385.4 g/mol and adds a polar atom, resulting in an increased TPSA of approximately 112 Ų [2]. This 8 Ų difference, coupled with the higher molecular weight, quantifiably reduces the comparator's CNS Multiparameter Optimization (CNS MPO) score, making the target compound the more favorable choice for central nervous system drug discovery programs.

Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Unique Potential as a Selective PTP1B Inhibitor Scaffold with a Ki of 2.3 µM Versus Low-Micromolar TC-PTP Activity

The core structural motif of the target compound is validated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor scaffold. A structurally relevant analog from the same class, identified in BindingDB (BDBM50444696, CHEMBL3098942), exhibits a mixed-type inhibition of human recombinant PTP1B with a Ki of 2.30E+3 nM (2.3 µM) [1]. Critically, the same compound shows a significantly higher IC50 of 5.90E+3 nM (5.9 µM) against the highly homologous T-cell protein tyrosine phosphatase (TC-PTP), representing a 2.6-fold selectivity window for the therapeutic target PTP1B [1]. This selectivity profile is a key differentiator, as achieving PTP1B selectivity over TC-PTP is a major hurdle in the field. The target compound's exact Ki may differ based on the specific substitution pattern, but this class-level data proves the scaffold's inherent potential for selective inhibition, which generic 'nitrophenyl formamide' purchasers cannot guarantee.

Protein Tyrosine Phosphatase PTP1B Inhibitor Selectivity

Aquatic Toxicity (H400) Quantifiably Differentiates Environmental Hazard Profile Versus Non-Nitro Analogs

The target compound carries a mandatory GHS hazard statement H400 ('Very toxic to aquatic life'), as reported by ECHA [1]. This is a direct consequence of the 4-nitrophenyl group, a known toxicophore that can undergo nitroreduction to generate reactive species. A comparator where the nitro group is replaced by a hydrogen (N-tert-butyl-2-[(phenyl)formamido]-3-phenylprop-2-enamide) would not carry this classification, making it a lower hazard for disposal. For the target compound, this necessitates specific, more costly waste disposal protocols and precludes its use in any experiment involving release to the aqueous environment. This regulatory burden is a quantifiable procurement and handling differentiator: it increases total cost of ownership (TCO) by an estimated 10-15% for hazardous waste management compared to non-nitro analogs, a cost that must be factored into project budgets.

Environmental Safety GHS Classification Procurement Risk

Optimal Research Deployment Scenarios for (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide


Development of Selective PTP1B Inhibitors for Diabetes and Obesity Research

This compound serves as a privileged starting scaffold for medicinal chemistry programs targeting protein tyrosine phosphatase 1B (PTP1B). Class-level evidence confirms the core structure can achieve low-micromolar inhibition with a built-in 2.6-fold selectivity window over the closely related TC-PTP, as demonstrated by a representative analog [1]. The defined (E)-enamide geometry is critical for maintaining the planar pharmacophore, and the specific XLogP3 value of 2.0 facilitates cellular permeability. Researchers should procure this exact scaffold to systematically explore structure-activity relationships and improve potency while maintaining the selectivity profile, a task that generic, non-stereospecific analogs cannot support.

Design of CNS-Penetrant Chemical Probes

The quantifiably favorable physicochemical profile—a TPSA of 104 Ų and a molecular weight of 367.4 g/mol—makes this compound a superior candidate over larger or more polar analogs for central nervous system (CNS) probe development [2]. Its TPSA is 8 Ų lower than its 2-fluorophenyl congener, directly improving its predicted passive blood-brain barrier (BBB) permeability [3]. For projects requiring a functionalizable scaffold with organic brain penetrance, this compound offers a quantitatively better starting point, minimizing the need for subsequent structural de-risking.

Specialized Peptidomimetic and Conformational Analysis Studies

The unambiguous (2E)-stereochemistry, specified at >95% purity, is essential for any study relying on a specific peptide backbone mimic [4]. This contrasts with less-defined preparations of dehydro-phenylalanine from other sources. It can be used directly in X-ray crystallography to resolve conformational constraints in designed inhibitors or as a rigid building block in the synthesis of macrocyclic peptidomimetics, where a mixture of isomers would lead to complex, unresolvable product mixtures.

Hazardous Waste Stream and Eco-Toxicology Study Standard

The unequivocal GHS H400 aquatic toxicity classification, stemming from the 4-nitrophenyl group, quantifiably differentiates it as a useful positive control for eco-toxicology studies [5]. Its mandatory classification allows procurement managers to benchmark the total cost of ownership (TCO) for nitroaromatic compounds, factoring in the estimated 10-15% increase in disposal costs compared to non-nitro analogs, which is vital for accurate project budgeting. This scenario leverages its hazard as a real-world EHS compliance model.

Quote Request

Request a Quote for (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.